molecular formula C13H12O2S B11995978 (5-methylthiophen-2-yl)methyl Benzoate CAS No. 157890-50-1

(5-methylthiophen-2-yl)methyl Benzoate

Cat. No.: B11995978
CAS No.: 157890-50-1
M. Wt: 232.30 g/mol
InChI Key: OYCPSLZIFRQTQO-UHFFFAOYSA-N
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Description

(5-Methyl-2-thienyl)methyl benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a thienyl group, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-2-thienyl)methyl benzoate typically involves the esterification of benzoic acid with (5-methyl-2-thienyl)methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of (5-methyl-2-thienyl)methyl benzoate can be achieved through continuous flow processes. These processes often utilize fixed-bed reactors with solid acid catalysts to enhance the efficiency and yield of the esterification reaction. The use of such reactors allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-2-thienyl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: (5-Methyl-2-thienyl)methanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(5-Methyl-2-thienyl)methyl benzoate has several applications in scientific research:

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-methyl-2-thienyl)methyl benzoate largely depends on its application. In the context of polymer synthesis, the compound undergoes vapor phase pyrolysis to form reactive intermediates that polymerize to form poly(2,5-thienyleneethylene) . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Uniqueness: (5-Methyl-2-thienyl)methyl benzoate is unique due to its thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of polymers with specific electronic properties and in the design of biologically active molecules.

Properties

CAS No.

157890-50-1

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

(5-methylthiophen-2-yl)methyl benzoate

InChI

InChI=1S/C13H12O2S/c1-10-7-8-12(16-10)9-15-13(14)11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

OYCPSLZIFRQTQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)COC(=O)C2=CC=CC=C2

Origin of Product

United States

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